3-(2,4-Dimethylquinolin-6-yl)propanoic acid
Description
3-(2,4-Dimethylquinolin-6-yl)propanoic acid is a quinoline-derived carboxylic acid characterized by methyl substitutions at positions 2 and 4 of the quinoline ring and a propanoic acid chain at position 6.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(2,4-dimethylquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-9-7-10(2)15-13-5-3-11(8-12(9)13)4-6-14(16)17/h3,5,7-8H,4,6H2,1-2H3,(H,16,17) |
InChI Key |
PYDIKBCKSJZFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylquinolin-6-yl)propanoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Substitution Reactions:
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(2,4-Dimethylquinolin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Position and Bioactivity: The quinolin-6-yl substitution in the target compound contrasts with quinolin-4-yl derivatives (e.g., thioether analogs in ). Position 6 may influence binding orientation in biological targets compared to position 3.
Linkage Modifications: Thioether-linked derivatives (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acid) exhibit improved water solubility as sodium salts, a strategy applicable to the target compound if solubility is a limitation . Piperazine-linked analogs () introduce conformational flexibility, which may broaden target engagement but reduce aromatic stacking efficiency compared to the rigid quinoline-propanoic acid backbone.
Physicochemical Properties: The melting point of simpler analogs like 3-(2-methoxyphenyl)propanoic acid (85–89°C) suggests moderate crystallinity, which may differ in the target compound due to the larger quinoline ring . Fluorinated analogs () demonstrate extreme stability but lack the aromatic diversity of quinoline derivatives.
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Phenolic propanoic acid derivatives (e.g., compound 3 in ) show activity against Mycobacterium smegmatis (MIC50 = 33.3 µg/mL). The target compound’s methylated quinoline core may enhance penetration into lipid-rich bacterial membranes, though direct data are needed .
- Solubility and Formulation: Sodium salts of thioether-linked quinoline propanoic acids () achieve higher aqueous solubility, a critical factor for bioavailability. The target compound’s carboxylate group allows similar salt formation, but methyl groups may reduce intrinsic solubility .
- Lipid-Lowering Potential: A structurally distinct analog, 3-(2,6-dimethyl-octahydronaphthalen-1-yl)propanoic acid (), was isolated from a lipid-lowering herbal extract, suggesting propanoic acid derivatives may interact with cholesterol biosynthesis pathways. The target compound’s quinoline ring could offer unique mechanisms in this context .
Biological Activity
3-(2,4-Dimethylquinolin-6-yl)propanoic acid is a compound that features a quinoline moiety, known for its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of 3-(2,4-Dimethylquinolin-6-yl)propanoic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The quinoline structure contributes to the scavenging of free radicals, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : This compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with 3-(2,4-Dimethylquinolin-6-yl)propanoic acid:
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neuronal signaling pathways.
- Metabolic Regulation : It may influence metabolic pathways related to lipid metabolism and glucose homeostasis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant properties in human endothelial cells, showing a significant reduction in oxidative stress markers after treatment with the compound. |
| Study 2 | Evaluated the anti-inflammatory effects in a murine model of arthritis, where administration led to decreased levels of TNF-alpha and IL-6 cytokines. |
| Study 3 | Assessed antimicrobial activity against Staphylococcus aureus, revealing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating moderate efficacy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
